N,N-Diethyl-4-piperidinecarboxamide nitrate
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Overview
Description
N,N-Diethyl-4-piperidinecarboxamide nitrate: is a chemical compound with the molecular formula C10H21N3O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with diethyl groups and a carboxamide group, along with a nitrate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-piperidinecarboxamide nitrate typically involves the reaction of 4-piperidone with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with nitric acid to yield the nitrate salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-piperidinecarboxamide nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidinecarboxamide compounds.
Scientific Research Applications
N,N-Diethyl-4-piperidinecarboxamide nitrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-piperidinecarboxamide nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N-Diethyl-4-piperidinecarboxamide hydrochloride
- N,N-Diethyl-4-piperidinecarboxamide sulfate
- N,N-Diethyl-4-piperidinecarboxamide phosphate
Comparison: N,N-Diethyl-4-piperidinecarboxamide nitrate is unique due to its nitrate counterion, which imparts distinct chemical and physical properties compared to its hydrochloride, sulfate, and phosphate counterparts. The nitrate form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N,N-diethylpiperidine-4-carboxamide;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.HNO3/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;2-1(3)4/h9,11H,3-8H2,1-2H3;(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAWOBDOKAMJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCNCC1.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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